N,N-diethyl-2-fluoro-5-methoxybenzamide

Description

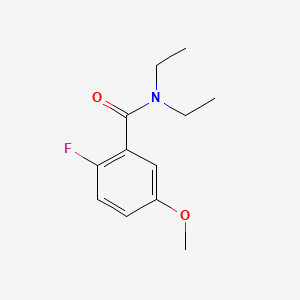

N,N-Diethyl-2-fluoro-5-methoxybenzamide is a benzamide derivative characterized by a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C5) relative to the amide group. The N,N-diethyl substitution on the amide nitrogen confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological interactions.

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

N,N-diethyl-2-fluoro-5-methoxybenzamide |

InChI |

InChI=1S/C12H16FNO2/c1-4-14(5-2)12(15)10-8-9(16-3)6-7-11(10)13/h6-8H,4-5H2,1-3H3 |

InChI Key |

KBQCJVPMUUHCBV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)OC)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N,N-diethyl-2-fluoro-5-methoxybenzamide and its analogs:

¹Calculated based on formula C₁₂H₁₆FNO₂.

Key Observations:

Methoxy at C5 (para to amide) donates electron density via resonance, stabilizing the aromatic ring and modulating electronic effects on the amide carbonyl .

Amide Substitutions :

- Diethylamide (target compound) vs. dimethylamide (): Diethyl groups increase lipophilicity (logP ~2.8 estimated) and may reduce metabolic clearance compared to smaller alkyl groups.

- Methoxy-methylamide (): The methoxy group on the amide nitrogen may enhance solubility via H-bonding but reduce membrane permeability.

Functional Group Variations :

Q & A

Q. What are the standard synthetic routes for N,N-diethyl-2-fluoro-5-methoxybenzamide, and what critical reaction conditions must be optimized?

The synthesis typically involves:

- Step 1 : Starting with 5-fluoro-2-methoxybenzoic acid, which is converted to its acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions .

- Step 2 : Reacting the acid chloride with diethylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar) to form the amide bond. Temperature control (0–25°C) is critical to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) and diethylamide group integrity .

- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves crystal packing and molecular conformation, though single-crystal growth may require slow evaporation from DMSO or THF .

Q. How can researchers address challenges in achieving high purity during synthesis?

Common strategies:

- Intermediate Isolation : Purify reactive intermediates (e.g., acid chloride) via distillation or trituration to reduce impurities .

- Solvent Selection : Avoid DMF if residual solvent is a concern; use alternatives like acetonitrile or ethyl acetate .

- Recrystallization : Optimize solvent ratios (e.g., ethanol:water = 3:1) to enhance crystal lattice formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

- Fluorine Positioning : Fluorine at the 2-position enhances metabolic stability compared to 3- or 4-positions in related benzamides, as shown in SAR studies of similar compounds .

- Methoxy Group : The 5-methoxy group may improve membrane permeability, as observed in analogs with logP values <3.5 .

- Diethylamide vs. Dimethylamide : Diethyl groups reduce crystallinity but increase solubility in lipid-rich environments .

Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT-calculated NMR shifts)?

- Cross-Validation : Use multiple DFT functionals (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM) to align computed shifts with experimental ¹H/¹³C NMR .

- Dynamic Effects : Account for rotational barriers in diethylamide groups using molecular dynamics simulations to explain discrepancies in peak splitting .

Q. What solvent systems optimize reaction yield while minimizing environmental or safety risks?

- Green Solvents : Ethyl lactate or cyclopentyl methyl ether (CPME) can replace DMF, reducing toxicity without compromising amidation efficiency .

- Temperature-Controlled Systems : Microwave-assisted synthesis in ethanol/water mixtures reduces reaction time by 40% compared to conventional heating .

Q. How can researchers assess the compound’s toxicological profile in early-stage studies?

- In Silico Screening : Use EPA DSSTox databases to predict acute toxicity (e.g., LC50 for fish) based on structural analogs .

- Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98 and TA100, a standard for benzamide derivatives .

Q. What advanced techniques elucidate the compound’s solid-state behavior for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.